molecular formula C14H19FO9 B134024 [(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 155488-15-6

[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

Cat. No.: B134024
CAS No.: 155488-15-6
M. Wt: 350.29 g/mol
InChI Key: NGYYXVXMDLMRLI-RRYROLNDSA-N
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Description

[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a chemical compound with the molecular formula C14H19FO9 and a molecular weight of 350.29 g/mol. This compound is characterized by its oxane ring structure, which is substituted with acetoxy groups and a fluoromethyl group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate typically involves the acetylation of a precursor molecule that contains the oxane ring and the fluoromethyl group. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactors where the precursor is continuously fed into the reactor along with acetic anhydride and the catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under mild conditions.

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products

    Hydrolysis: Produces the corresponding triol.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Oxidation: Results in oxidized products with additional functional groups.

Scientific Research Applications

[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release active hydroxyl groups, which can then interact with biological molecules. The fluoromethyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can be compared with other similar compounds such as:

    [(2S,3R,4S,5R)-4,5,6-Trihydroxy-2-(fluoromethyl)oxan-3-yl] acetate: Lacks the acetoxy groups, resulting in different reactivity and properties.

    [(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(methyl)oxan-3-yl] acetate: Contains a methyl group instead of a fluoromethyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its combination of acetoxy and fluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,3R,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYXVXMDLMRLI-RRYROLNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455986
Record name CTK4C8712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155488-15-6
Record name CTK4C8712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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